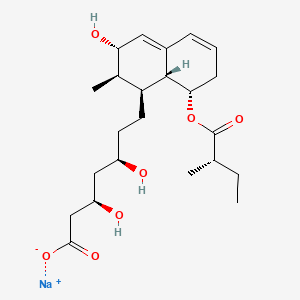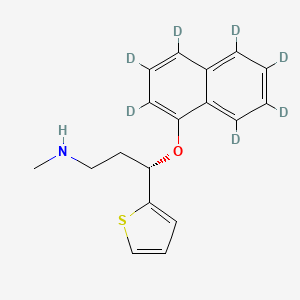
Duloxetine-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Duloxetine-d7 is a serotonin and norepinephrine reuptake inhibitor (SNRI) that is used to treat depression and anxiety. It is also used for pain caused by nerve damage associated with diabetes (diabetic peripheral neuropathy). Duloxetine is also used to treat fibromyalgia (muscle pain and stiffness) and chronic (long-lasting) pain that is related to muscles and bones .
Synthesis Analysis
Duloxetine is an antidepressant that acts as a serotonin and norepinephrine reuptake inhibitor (SNRI). It was approved by the FDA for treatment of Major Depressive Disorder in August of 2004. In addition to its use as an antidepressant, duloxetine is approved for treating pain resulting from peripheral diabetic neuropathy and in some countries also for stress urinary incontinence . An improved process for the synthesis of Duloxetine involves enzymatic asymmetric carbonyl reduction on a novel ketoamine .
Molecular Structure Analysis
Duloxetine-d7 has a molecular formula of C18H19NOS. It is a stable isotope labelled compound with a molecular weight of 304.5 g/mol . The structure of Duloxetine-d7 is complex, with a high affinity for both norepinephrine and serotonin reuptake transporters .
Chemical Reactions Analysis
Duloxetine has demonstrated analgesic effects in animal models of acute pain and in clinical studies in humans. Duloxetine, included in the multimodal analgesic regimens, also has lead to a reduced postoperative opioid consumption, a longer time to the first rescue analgesic and a reduced incidence of chronic postoperative pain at 3 and 6 months .
Physical And Chemical Properties Analysis
Duloxetine is a central pain disorder that involves altered afferent processing, resulting in augmentation of peripheral stimuli, especially the nociceptive types. The peripheral nerve injury and the tissue damage promote the discharge of nearby nociceptive receptors and results in sensitization and primary hyperalgesia .
Applications De Recherche Scientifique
Duloxetine as an Inhibitor and Substrate of Cytochrome P4502D6 : Duloxetine acts as both a substrate and an inhibitor of cytochrome P4502D6 (CYP2D6), affecting the pharmacokinetics of other drugs metabolized by CYP2D6 (Skinner et al., 2003).
Neuroprotective Effects in Ischemia-Reperfusion Injury : Pretreatment with Duloxetine has shown neuroprotective effects against transient global cerebral ischemia, potentially due to attenuation of ischemia-induced glial activation and decrease in oxidative stress (Lee et al., 2016).
Efficacy in Painful Diabetic Neuropathy : Duloxetine is effective in managing diabetic peripheral neuropathic pain, showing significant pain reduction compared to placebo (Goldstein et al., 2005).
Improvement in Diabetic Neuropathic Pain in Japanese Patients : Duloxetine significantly improved diabetic neuropathic pain in Japanese patients, supporting its analgesic effects (Yasuda et al., 2010).
Anti-inflammatory Activity and Neuroprotective Effect : Duloxetine exhibits anti-inflammatory activity and protects against excitotoxic neuronal death in models of kainic acid-induced hippocampal damage (Choi et al., 2015).
Block of Neuronal Na+ Channels : Duloxetine blocks neuronal Na+ channels in a state-dependent manner, which may partially explain its analgesic action (Wang et al., 2010).
In Vivo Evaluation of Buccoadhesive Lyophilized Tablets : Optimization and in vivo evaluation of duloxetine hydrochloride buccoadhesive lyophilized tablets showed improved drug bioavailability (Elsharawy et al., 2019).
Improvement in Behavioral Activities and Bioavailability : Duloxetine loaded microemulsion systems enhanced oral bioavailability and improved behavioral activities in models of depression (Sindhu et al., 2018).
Mécanisme D'action
Target of Action
Duloxetine-d7, also known as Duloxetine, is a potent inhibitor of neuronal serotonin and norepinephrine reuptake . It has no significant affinity for dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors . The primary targets of Duloxetine are the serotonin and norepinephrine transporters, which play a crucial role in regulating mood and pain perception.
Mode of Action
Duloxetine acts by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This leads to enhanced serotonergic and noradrenergic neurotransmission, which is associated with mood elevation and pain relief . Duloxetine is less potent in inhibiting dopamine reuptake .
Biochemical Pathways
Duloxetine’s action on the serotonin and norepinephrine transporters affects several biochemical pathways. It has been suggested that Duloxetine can reduce the inflammatory response and inhibit nerve injury by regulating nerve growth factor (NGF) . Furthermore, Duloxetine induces neural cell death through effects on Cytochrome P450 (CYP) and promotes neurite outgrowth by regulating CYP, Bdnf protein, and the intracellular lipid peroxidation level .
Pharmacokinetics
Duloxetine achieves a maximum plasma concentration approximately 6 hours after dosing . The elimination half-life of Duloxetine is approximately 10–12 hours and the volume of distribution is approximately 1640 L . The pharmacokinetics of Duloxetine can be influenced by several factors including sex, smoking status, age, ethnicity, cytochrome P450 (CYP) 2D6 genotype, hepatic function, and renal function . Of these, only impaired hepatic function or severely impaired renal function warrant specific warnings or dose recommendations .
Result of Action
At the molecular level, Duloxetine’s action results in increased levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission . At the cellular level, Duloxetine has been found to induce neural cell death and promote neurite outgrowth in N2a cells . These effects are thought to contribute to Duloxetine’s therapeutic effects in treating conditions like depression and neuropathic pain.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Duloxetine. For instance, the drug’s bioavailability and efficacy can be affected by the patient’s diet, lifestyle (such as smoking), and concomitant medications . Furthermore, Duloxetine is acid-labile, which means its stability and effectiveness can be compromised in acidic environments, necessitating the need for enteric-coated formulations .
Propriétés
IUPAC Name |
(3S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N-methyl-3-thiophen-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/t17-/m0/s1/i2D,3D,4D,6D,7D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUITGRIYCTCEM-KGAVXYHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@@H](CCNC)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzhydryl (6R,7R)-7-[(2-bromoacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B562366.png)
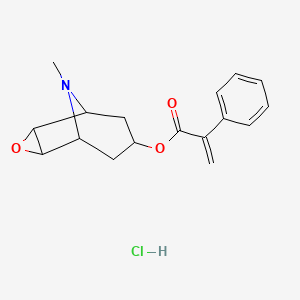
![1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562368.png)
![(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione](/img/structure/B562369.png)


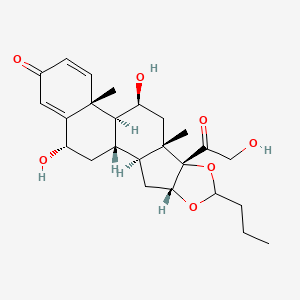

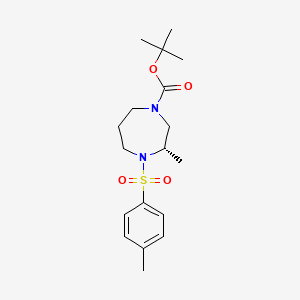
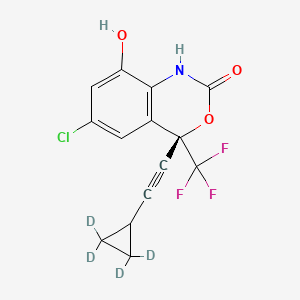
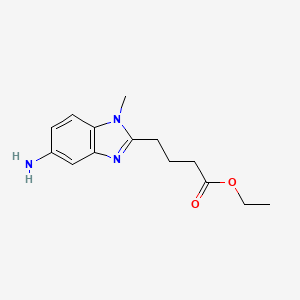
![N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B562383.png)
